molecular formula C21H28FN3O7 B172682 benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone CAS No. 161401-82-7

benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone

Cat. No.: B172682
CAS No.: 161401-82-7
M. Wt: 453.5 g/mol
InChI Key: SUUHZYLYARUNIA-YEWWUXTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Caspase Inhibitor VI, also known as benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone, Z-Val-Ala-Asp Fluoromethyl ketone, or Z-VAD(OH)-FMK, is a potent inhibitor of caspases, a family of cysteine-dependent proteases . This compound has been extensively studied for its role in apoptosis and inflammation, two vital cellular processes .

Target of Action

Caspase Inhibitor VI primarily targets caspases, a family of cysteine-dependent proteases . Caspases play essential roles in modulating different biological processes including apoptosis, proliferation, and inflammation . Dysregulation of caspase-mediated cell death and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Mode of Action

Caspase Inhibitor VI interacts with its targets, the caspases, by covalently linking with the nucleophilic active thiol site of the enzyme in a reversible/irreversible way . This interaction inhibits the activity of the caspases, thereby preventing them from carrying out their normal functions in apoptosis and inflammation .

Biochemical Pathways

Caspase Inhibitor VI affects the apoptosis and inflammation pathways, which are mediated by caspases . Caspases involved in apoptosis have been subclassified by their mechanism of action as either initiator caspases (caspase-8 and caspase-9) or executioner caspases (caspase-3, caspase-6, and caspase-7) . Caspases that participate in apoptosis are inhibited by proteins known as inhibitors of apoptosis (IAPs) . In addition to apoptosis, caspases play a role in necroptosis, pyroptosis, and autophagy, which are non-apoptotic cell death processes .

Pharmacokinetics

It is known that the compound is cell-permeable , which suggests that it can readily cross cell membranes and reach its target sites within cells. This property likely contributes to its bioavailability.

Result of Action

The primary result of the action of Caspase Inhibitor VI is the inhibition of caspase activity, which in turn prevents apoptosis and inflammation . This can have a variety of effects at the molecular and cellular levels, depending on the specific context. For example, in the context of disease, inhibition of caspase activity can potentially prevent cell death and inflammation, thereby ameliorating disease symptoms .

Future Directions

The results suggest that novel inhibitors of apoptosis can be developed which prevent processing of proforms of ICE-like proteases . This could open up new avenues for research and development in the field of apoptosis inhibitors.

Biochemical Analysis

Biochemical Properties

Caspase Inhibitor VI interacts with a variety of enzymes, proteins, and other biomolecules. It is known to bind to caspases, a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation . The nature of these interactions is inhibitory, with Caspase Inhibitor VI preventing the activation of caspases and thereby inhibiting the process of apoptosis .

Cellular Effects

The effects of Caspase Inhibitor VI on cells are primarily related to its ability to inhibit apoptosis. By preventing the activation of caspases, it can influence cell function and survival . It has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism, all of which are influenced by the process of apoptosis .

Molecular Mechanism

Caspase Inhibitor VI exerts its effects at the molecular level primarily through its inhibitory interactions with caspases. It binds to these enzymes, preventing their activation and the subsequent cascade of reactions that lead to apoptosis . This can result in changes in gene expression and cellular metabolism, as the processes regulated by caspases are disrupted .

Temporal Effects in Laboratory Settings

Over time, the effects of Caspase Inhibitor VI can change as it is metabolized and degraded within cells. Information on its stability and long-term effects on cellular function is limited, but it is known that it can exert its inhibitory effects on caspases for extended periods, providing long-lasting inhibition of apoptosis .

Dosage Effects in Animal Models

The effects of Caspase Inhibitor VI can vary with different dosages in animal models. While specific dosage effects can depend on the model and the specific experimental conditions, high doses of Caspase Inhibitor VI are generally associated with more pronounced inhibition of apoptosis .

Metabolic Pathways

Caspase Inhibitor VI is involved in the metabolic pathways related to apoptosis. It interacts with caspases, which are key enzymes in these pathways

Transport and Distribution

It is known to be cell-permeable, allowing it to enter cells and exert its effects .

Subcellular Localization

Given its role as a caspase inhibitor, it is likely to be found in locations where caspases are present, such as the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Ala-Asp fluoromethyl ketone involves the coupling of the peptide sequence Z-Val-Ala-Asp with a fluoromethyl ketone group. The product is soluble in dimethyl sulfoxide (DMSO) at high purity (>99.9%) and can be prepared as a 10 mM stock solution by dissolving 1 mg of the compound in 206 ml of DMSO .

Industrial Production Methods: Industrial production methods for Z-Val-Ala-Asp fluoromethyl ketone are not extensively documented. the compound is typically produced in research laboratories and supplied by chemical companies such as Sigma-Aldrich .

Chemical Reactions Analysis

Types of Reactions: Z-Val-Ala-Asp fluoromethyl ketone primarily undergoes substitution reactions due to the presence of the fluoromethyl ketone group. It does not require an esterase to hydrolyze the O-methyl ester, unlike its cell-permeable form .

Common Reagents and Conditions: The compound is commonly used in enzyme/buffer solutions after enzyme pre-incubation/activation. The optimal inhibitor concentration is enzyme-dependent, with an effective final concentration estimated to be between 5–100 mM .

Major Products Formed: The major products formed from reactions involving Z-Val-Ala-Asp fluoromethyl ketone are typically the inhibited forms of caspases, which prevent apoptosis .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Z-Val-Ala-Asp fluoromethyl ketone is unique due to its non-methylated structure, which allows it to inhibit caspases without requiring an esterase to hydrolyze the O-methyl ester . This property makes it a valuable tool in research settings where precise inhibition of caspases is required.

Properties

IUPAC Name

(3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUHZYLYARUNIA-YEWWUXTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420584
Record name Caspase Inhibitor VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161401-82-7
Record name Z-Val-Ala-Asp fluoromethyl ketone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Caspase Inhibitor VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone
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